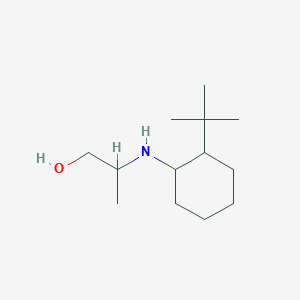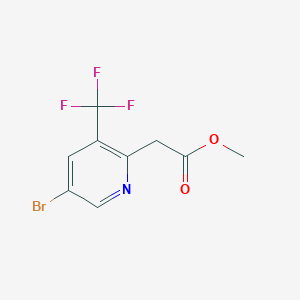
2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol is an organic compound that features a cyclohexane ring substituted with a tert-butyl group and an amino group, which is further connected to a propanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol typically involves the following steps:
Formation of the tert-butylcyclohexylamine: This can be achieved by the alkylation of cyclohexylamine with tert-butyl halides under basic conditions.
Amination Reaction: The tert-butylcyclohexylamine is then reacted with an appropriate propanol derivative, such as 1-chloropropanol, under nucleophilic substitution conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols with different oxidation states.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines.
Applications De Recherche Scientifique
2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: Similar in structure but lacks the tert-butyl and propanol groups.
tert-Butylamine: Contains the tert-butyl group but lacks the cyclohexane ring and propanol chain.
Propanolamines: Similar in having the propanol chain but differ in the substituents on the amino group.
Uniqueness
2-((2-(tert-Butyl)cyclohexyl)amino)propan-1-ol is unique due to its combination of a cyclohexane ring, tert-butyl group, and propanol chain. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Propriétés
Formule moléculaire |
C13H27NO |
|---|---|
Poids moléculaire |
213.36 g/mol |
Nom IUPAC |
2-[(2-tert-butylcyclohexyl)amino]propan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-10(9-15)14-12-8-6-5-7-11(12)13(2,3)4/h10-12,14-15H,5-9H2,1-4H3 |
Clé InChI |
BQGYIJXCKRVMCN-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)NC1CCCCC1C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13015665.png)

![Tert-butyl6,8-diazabicyclo[3.2.2]nonane-6-carboxylatehydrochloride](/img/structure/B13015680.png)
![2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline](/img/structure/B13015688.png)



![(3aS,4S,6S,6aR)-6-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13015695.png)




![6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13015727.png)
